3-Chloro-4-(trifluoromethoxy)benzenesulfonamide
Description
3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at the 3-position, a trifluoromethoxy group at the 4-position, and a sulfonamide functional group. The synthesis involves reacting 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid with thionyl chloride, followed by coupling with heterocyclic amines under controlled conditions .
The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to simpler substituents, making this compound a valuable scaffold in drug discovery.
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQUNJSYSKKOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substituted Derivatives: Products formed by the substitution of the chloro group.
Oxidized and Reduced Derivatives: Various sulfonyl derivatives formed through oxidation and reduction reactions.
Coupled Products: Complex organic molecules formed through coupling reactions
Scientific Research Applications
Agrochemical Applications
3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is primarily utilized in the development of herbicides and fungicides. Its sulfonamide group enhances its efficacy as an herbicidal agent, making it a valuable component in agricultural formulations.
Case Study: Herbicidal Activity
A study demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit potent herbicidal activity against various weed species. The compound acts by inhibiting specific metabolic pathways in plants, leading to effective control of unwanted vegetation .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a precursor for synthesizing various therapeutic agents, particularly those targeting bacterial infections and cancer.
Case Study: Antimicrobial Properties
Research has indicated that derivatives of this compound possess antimicrobial properties. For instance, its analogs have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Synthesis of Complex Molecules
The compound is often used as an intermediate in the synthesis of more complex molecules due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | DMF, room temperature | 85 |
| Coupling with amines | EDCI activation in CHCl₃ | 75 |
| Sulfonylation reactions | SO₂Cl₂ in dichloromethane | 90 |
Research and Development
The ongoing research into the applications of this compound focuses on enhancing its efficacy and reducing potential environmental impacts. Studies are being conducted to develop formulations that maximize its effectiveness while minimizing toxicity to non-target organisms.
Innovative Formulations
Recent advancements include the formulation of slow-release herbicides that incorporate this compound, allowing for prolonged activity and reduced frequency of application .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide with key analogs:
Key Comparative Insights
Electronic and Lipophilic Effects
- The trifluoromethoxy group in the target compound provides strong electron-withdrawing effects and higher lipophilicity (logP ~2.8 estimated) compared to the fluoro (logP ~1.9) or chloro (logP ~2.5) substituents. This enhances membrane permeability and resistance to oxidative metabolism .
- GS 385 substitutes the trifluoromethoxy group with a phenylsuccinimido moiety, increasing molecular weight and introducing a metabolically labile amide bond, which explains its shorter half-life (t₁/₂ ~4–6 hours in rats) .
Pharmacokinetic and Metabolic Considerations
- GS 385 reaches peak plasma concentrations (Cₘₐₓ) of 22–23 µg/mL in rats within 1.5 hours post-oral administration, with acid metabolites detected in bile and urine .
- The trifluoromethoxy group in the target compound likely reduces Phase I metabolism (e.g., cytochrome P450 oxidation) compared to GS 385, which undergoes hydroxylation .
Biological Activity
Introduction
3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by its unique molecular structure, which includes a chlorinated benzene ring and a trifluoromethoxy group. Its molecular formula is C₇H₄ClF₃NO₂S. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its significant biological activity.
Chemical Structure and Properties
The presence of the sulfonamide group suggests potential antibacterial or enzyme inhibitory activity, as sulfonamides are a well-known class of drugs with diverse biological activities. The trifluoromethoxy and chloro substituents can further influence the molecule's properties and interactions with biological targets, enhancing its binding affinity to various receptors and enzymes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a nonsteroidal progesterone receptor antagonist . This activity may have implications in treating various hormonal disorders and conditions related to progesterone signaling. The trifluoromethoxy group enhances its binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.
The interactions of this compound with specific enzymes and receptors are facilitated by hydrogen bonding and hydrophobic interactions due to the trifluoromethoxy group. These interactions can modulate the activity of target molecules, leading to various biological effects, including:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be beneficial in treating diseases associated with enzyme overactivity .
Anticancer Activity
In studies evaluating the anticancer potential of similar compounds, it was found that derivatives with halogen substitutions exhibited varying degrees of growth inhibition against multiple cancer cell lines. For instance, compounds with smaller halides showed higher percent inhibition compared to larger ones. Specifically, derivatives similar to this compound demonstrated significant growth inhibition in cancer cell assays .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the benzene ring can significantly affect biological activity. For example, compounds with chlorine substitutions at the para position generally exhibited improved inhibitory activity against biological targets compared to their unsubstituted counterparts .
| Compound Name | IC50 Value (μM) | Notable Features |
|---|---|---|
| This compound | TBD | Nonsteroidal progesterone receptor antagonist |
| 4-Chloro-3-(trifluoromethyl)benzenesulfonamide | 3.8 | Related structure with different halogen substitution |
| 4-Chloro-3-(trifluoromethyl)benzene-1-sulfinic chloride | 3.0 | Sulfinic acid derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
